7-methoxy-1H-benzo[d]imidazole
Overview
Description
7-Methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. It is characterized by a fused benzene and imidazole ring structure with a methoxy group attached at the seventh position.
Scientific Research Applications
7-Methoxy-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic properties.
Industry: The compound is used in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
Target of Action
Similar compounds, such as other 1h-benzo[d]imidazole derivatives, have been reported to target human topoisomerase i .
Mode of Action
It’s worth noting that other 1h-benzo[d]imidazole derivatives have been found to block signal reception at certain levels, leading to reduced transcription of specific genes .
Biochemical Pathways
It has been suggested that similar compounds can induce cell cycle arrest and apoptosis in certain cancer cells .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cancer cells, accompanied by the upregulation of pro-apoptotic caspase-3 and bax and downregulation of anti-apoptotic bcl-2 .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as polyphosphoric acid or sulfuric acid. Another method involves the cyclization of N-(2-methoxyphenyl)formamide under dehydrating conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound without the methoxy group.
5-Methoxy-1H-benzo[d]imidazole: A similar compound with the methoxy group at the fifth position.
2-Methyl-1H-benzo[d]imidazole: A derivative with a methyl group at the second position.
Uniqueness
7-Methoxy-1H-benzo[d]imidazole is unique due to the presence of the methoxy group at the seventh position, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its binding affinity to biological targets and alter its pharmacokinetic properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4-methoxy-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEINCPBIVGNTSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566263 | |
Record name | 4-Methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27080-53-1 | |
Record name | 4-Methoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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